![molecular formula C24H26N2O4S B2593006 8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 895641-50-6](/img/structure/B2593006.png)
8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane” is a complex organic molecule. It contains a spiro[4.5]decane structure, which is a type of spiro compound where two rings of four and five atoms share a single atom . The molecule also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures and functional groups. The spiro[4.5]decane structure would form the core of the molecule, with the quinoline and tosyl groups attached at various positions .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the quinoline and tosyl groups, as well as the spirocyclic core. The quinoline moiety could potentially undergo reactions at the nitrogen atom or at the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline and tosyl groups could potentially increase the compound’s stability and solubility in organic solvents .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane, focusing on six unique applications:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell membranes and disrupt their integrity, leading to cell death. Studies have demonstrated its effectiveness against a variety of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Research
The quinoline moiety in this compound is known for its anticancer properties. Research has indicated that it can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis. This makes it a valuable molecule for the development of new chemotherapeutic agents .
Neuroprotective Agents
This compound has been investigated for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders .
Anti-inflammatory Agents
The anti-inflammatory properties of this compound have been explored in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Future Directions
properties
IUPAC Name |
8-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-17-3-6-19(7-4-17)31(27,28)22-16-25-21-8-5-18(2)15-20(21)23(22)26-11-9-24(10-12-26)29-13-14-30-24/h3-8,15-16H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNWKLQXFZVWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.